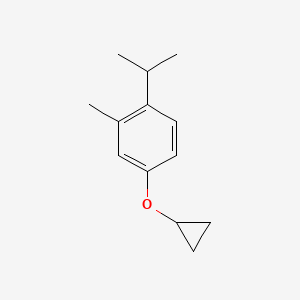
4-Cyclopropoxy-1-isopropyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-1-isopropyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a cyclopropoxy group at the fourth position, an isopropyl group at the first position, and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-isopropyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropyl group can be introduced via a reaction between cyclopropyl bromide and a suitable nucleophile.
Substitution on Benzene Ring: The cyclopropoxy group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced through further electrophilic substitution reactions, using reagents like isopropyl chloride and methyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-1-isopropyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4-Cyclopropoxy-1-isopropyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-1-isopropyl-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes.
Comparaison Avec Des Composés Similaires
p-Cymene (1-Isopropyl-4-methylbenzene): Similar structure but lacks the cyclopropoxy group.
Thymol (2-Isopropyl-5-methylphenol): Contains a hydroxyl group instead of a cyclopropoxy group.
Carvacrol (5-Isopropyl-2-methylphenol): Similar to thymol but with different positioning of the hydroxyl group.
Uniqueness: 4-Cyclopropoxy-1-isopropyl-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-9(2)13-7-6-12(8-10(13)3)14-11-4-5-11/h6-9,11H,4-5H2,1-3H3 |
Clé InChI |
RHAKOKFPUGDTHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


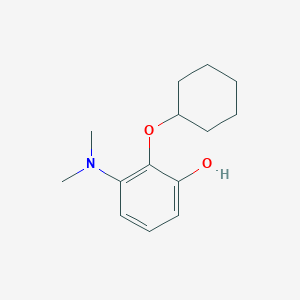
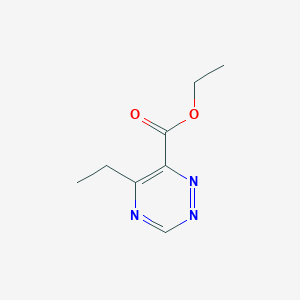
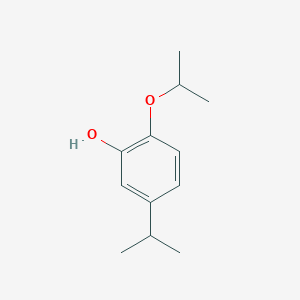
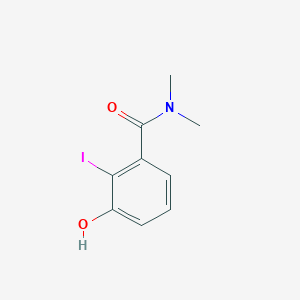
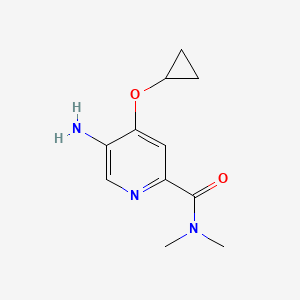
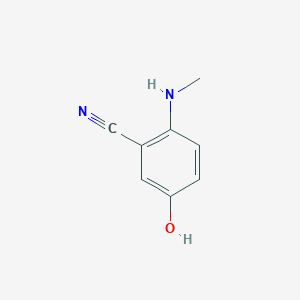
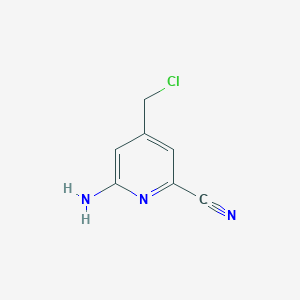
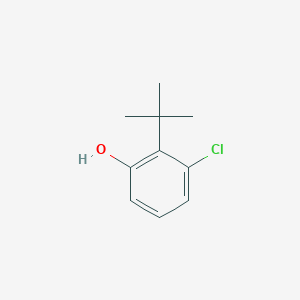
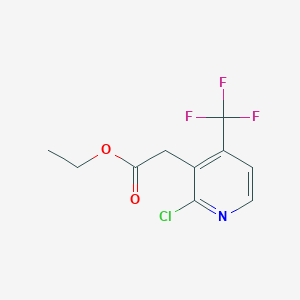
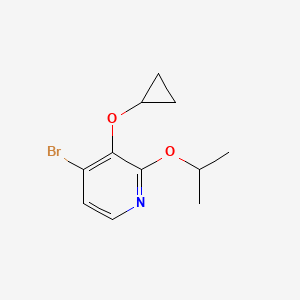
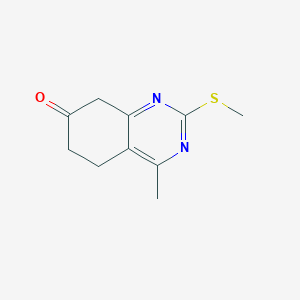
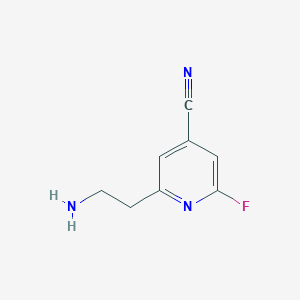
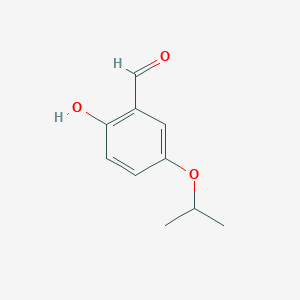
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
